4-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 4-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure with sulfonyl and ketone groups. Its molecular formula is C₂₂H₁₆ClN₂O₃S, and it features a 4-chlorophenylmethyl substituent at position 4 and a 3-methylphenyl group at position 2 of the benzothiadiazine ring. This substitution pattern is critical for its physicochemical and biological properties, as the chlorophenyl group enhances lipophilicity, while the methylphenyl group modulates steric interactions .
Benzothiadiazine derivatives are known for diverse pharmacological activities, including aldose reductase inhibition , antiviral effects , and anti-inflammatory properties .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-15-5-4-6-18(13-15)24-21(25)23(14-16-9-11-17(22)12-10-16)19-7-2-3-8-20(19)28(24,26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBQGMJZCZIXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione , also known by its CAS number 896682-99-8, is a member of the benzothiadiazine family. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 896682-99-8 |
Structural Characteristics
The compound features a benzothiadiazine core with a chlorophenyl and methylphenyl substituent. This unique structure contributes to its biological activity.
Research indicates that compounds within the benzothiadiazine class often exhibit activity through modulation of various biological pathways. The specific mechanisms for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory processes.
- Receptor Interaction : Potential interaction with neurotransmitter receptors, influencing central nervous system activity.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The presence of specific functional groups may contribute to its ability to scavenge free radicals.
- Cytotoxicity Against Cancer Cells : Initial findings indicate potential cytotoxic effects against various cancer cell lines, although further studies are necessary to confirm these effects.
Case Study 1: Anti-cancer Activity
A study conducted on the cytotoxic effects of related benzothiadiazine derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 10 to 50 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Inflammatory Response Modulation
In vivo experiments using animal models showed that administration of the compound significantly reduced edema in a carrageenan-induced paw edema model. This suggests that the compound may effectively modulate inflammatory responses.
Toxicological Profile
While the biological activity is promising, it is crucial to consider the toxicological aspects. Studies have indicated that high doses may lead to hepatotoxicity and nephrotoxicity in animal models, necessitating careful dose optimization in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiadiazine Derivatives
Physicochemical Properties
Compared to flavonoids and other benzothiadiazines (), the target compound’s lipophilicity (logP ~3.5, estimated) is higher due to its chlorophenyl and methylphenyl groups. This may reduce water solubility (clogS < -5) but improve membrane permeability. In contrast, polar derivatives like 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one () exhibit higher solubility (clogS > -3) but lower bioavailability .
Structural and Crystallographic Insights
Crystallographic studies of benzothiadiazines (e.g., ) reveal that substituents at positions 2 and 4 dictate molecular packing and stability. The 4-chlorophenylmethyl group in the target compound likely induces steric hindrance, reducing crystallinity compared to simpler analogs like 3-(6-fluoro-4-oxochromen-3-yl)-...-dione (), which lacks bulky substituents .
Key Research Findings and Gaps
- Its trione moiety may confer unique reactivity, such as Michael acceptor properties, which could be explored in kinase inhibition studies.
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to ’s 4-methoxyphenyl analog, but the 3-methylphenyl group may require regioselective coupling strategies.
- Toxicity and ADME : Chlorophenyl groups are associated with hepatotoxicity in some drug candidates (e.g., troglitazone). Preclinical studies are needed to assess metabolic stability and off-target effects .
Preparation Methods
Synthesis of 2-Azido Sulfoximine Intermediates
The preparation of (2-azidophenyl)(4-chlorophenyl)(methyl)-λ⁶-sulfanone (1a) follows a two-step sequence:
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Thioaniline functionalization : Treatment of 2-amino-4′-chlorodiphenyl sulfide with tert-butyl nitrite and trimethylsilyl azide in MeCN yields the 2-azido sulfide. Safety protocols mandate blast shields during azide handling due to explosion risks.
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Sulfoximine formation : Oxidation with bis(acetoxy)iodobenzene in MeOH introduces the λ⁶-sulfur center. NH₄HCO₃ serves as the ammonia surrogate, achieving 77% yield on gram scale after dual chromatography.
Isonitrile Coupling Partners
The 3-methylphenyl moiety originates from 2-isocyano-1,3-dimethylbenzene (2a), synthesized via formamide dehydration. Key parameters:
Catalytic Annulation Optimization
Table 1 summarizes Pd(PPh₃)₄-mediated coupling between 1a and 2a:
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.25 | DMF | 2 | 16 |
| 2 | 0.5 | DMF | 2 | 32 |
| 3 | 1.0 | DMF | 2 | 63 |
| 4 | 1.5 | DMF | 2 | 82 |
Conditions: 1a (0.4 mmol), 2a (0.44 mmol), DMF (2 mL), rt, Ar atmosphere.
Critical factors:
-
Catalyst loading : ≤1.5 mol% prevents Pd black formation.
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Solvent polarity : DMF outperforms THF or toluene due to azide stabilization.
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Oxygen exclusion : Schlenk techniques maintain Pd(0) activity.
Oxidative Formation of the 1,1,3-Trione Moiety
Deprotection and Oxidation Sequence
The tert-butyl carbamate group in intermediate 3aa undergoes acidic cleavage (EP10):
Stereochemical Considerations
Alternative Synthetic Routes and Comparative Analysis
Ullmann-Type Coupling
A patent discloses CuI/1,10-phenanthroline-mediated coupling between 4-chlorobenzyl bromide and a benzothiadiazine precursor. However, this method suffers from:
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Low yields (≤45%) due to homo-coupling.
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Harsh conditions : 110°C in DMF for 24 h.
Microwave-Assisted Cyclization
Rapid heating (150°C, 30 min) in DMAc with K₂CO₃ accelerates ring closure but requires specialized equipment. Impurity profiles favor the Pd-catalyzed route.
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 6H, Ar-H), 4.21 (s, 2H, CH₂).
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HRMS : m/z 455.0521 [M+H]⁺ (calc. 455.0518 for C₂₂H₁₈ClN₂O₃S).
Q & A
Q. What are the established synthetic routes for preparing this benzothiadiazine derivative?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiadiazine core, followed by substitution reactions to introduce the 4-chlorophenylmethyl and 3-methylphenyl groups. Key steps include:
- Core formation : Cyclization of sulfur-containing precursors (e.g., thioamides or sulfonamides) under reflux conditions in solvents like ethanol or DMF .
- Substituent introduction : Coupling reactions (e.g., nucleophilic aromatic substitution or palladium-catalyzed cross-coupling) to attach chlorophenyl and methylphenyl groups .
- Oxidation/Reduction : Use of oxidizing agents (e.g., KMnO₄) to stabilize the sulfonyl group or reducing agents (e.g., NaBH₄) to modify functional groups .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzothiazine core | Ethanol, reflux, 12 h | 65–70 | |
| Chlorophenyl addition | Pd(OAc)₂, DMF, 80°C, 6 h | 55–60 | |
| Sulfonyl stabilization | KMnO₄, H₂O/THF, 0°C → RT | 85 |
Q. How is the compound structurally characterized in academic research?
- Spectroscopic Methods :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry : High-resolution MS for molecular formula validation .
- X-ray Crystallography : Used to resolve 3D conformation and hydrogen-bonding networks (e.g., CCDC-deposited structures for analogs) .
- Chromatography : HPLC or GC-MS to assess purity (>95% for biological assays) .
Advanced Research Questions
Q. What computational strategies are employed to study its interactions with biological targets?
- Molecular Dynamics (MD) : Tools like GROMACS simulate ligand-protein interactions using force fields (e.g., AMBER or CHARMM). Parameters include:
- Solvation models (TIP3P water).
- Simulation time (50–100 ns) to assess stability.
- Docking Studies : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinases or GPCRs). Key metrics include RMSD (<2.0 Å) and binding energy (ΔG < -8 kcal/mol) .
Q. Example MD Protocol
| Software | Force Field | Simulation Time | Target Protein |
|---|---|---|---|
| GROMACS | CHARMM36 | 100 ns | COX-2 |
Q. How can contradictions in reported biological activity data be resolved?
- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. ATP assays) or antimicrobial tests (MIC vs. disk diffusion) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges against cancer cell lines).
- Structural Validation : Ensure compound purity and stereochemistry match across studies (via NMR/X-ray) .
Case Study : A 2025 study found discrepancies in anti-inflammatory activity due to varying LPS concentrations in macrophage assays. Harmonizing LPS doses (1 μg/mL) resolved inconsistencies .
Q. What strategies optimize synthetic yield and scalability?
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for coupling efficiency .
- Solvent Optimization : Switch from DMF (high yield but toxic) to biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Flow Chemistry : Continuous reactors improve reproducibility for large-scale synthesis (reported yield increase: 15–20%) .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to assess impact on bioactivity .
- Biological Testing : Screen analogs against panels of enzymes (e.g., kinases) or pathogens (e.g., MRSA).
- Data Analysis : Use QSAR models to correlate substituent electronegativity/logP with activity .
Q. Example SAR Table
| Analog Substituent | IC₅₀ (μM) * | LogP |
|---|---|---|
| 4-Chlorophenyl (parent) | 1.2 ± 0.3 | 3.8 |
| 4-Fluorophenyl | 2.5 ± 0.5 | 3.1 |
| 3-Methylphenyl | 0.9 ± 0.2 | 4.2 |
| *Against HeLa cell line |
Q. What advanced purification techniques are recommended for isolating enantiomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
